molecular formula C15H14ClN3S B307292 4'-Chloroacetophenone 4-phenyl thiosemicarbazone

4'-Chloroacetophenone 4-phenyl thiosemicarbazone

Cat. No. B307292
M. Wt: 303.8 g/mol
InChI Key: APWYTJSHGGPJOA-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Chloroacetophenone 4-phenyl thiosemicarbazone (abbreviated as CAPTSCl) is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a thiosemicarbazone derivative of 4'-chloroacetophenone, which is commonly used as a tear gas agent. However, CAPTSCl has been found to have unique properties that make it useful for a variety of research purposes.

Mechanism of Action

The exact mechanism of action of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone is not well-understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. One study found that this compound inhibited the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This inhibition led to a decrease in bacterial growth, suggesting that this compound may be useful as an antimicrobial agent.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, this compound has been found to have antioxidant properties and has been shown to protect against oxidative stress in vitro. Additionally, this compound has been shown to have anti-inflammatory properties and has been used in studies investigating the potential use of thiosemicarbazone derivatives as anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

4'-Chloroacetophenone 4-phenyl thiosemicarbazone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, this compound has been well-studied and its properties are well-understood, making it a useful tool for a variety of research purposes. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic at high concentrations and care must be taken when handling the compound. Additionally, its mechanism of action is not well-understood, which may limit its potential applications in certain areas of research.

Future Directions

There are a number of potential future directions for research involving 4'-Chloroacetophenone 4-phenyl thiosemicarbazone. One area of interest is the development of this compound derivatives with improved properties, such as increased potency or selectivity. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various areas of research. Finally, there is potential for the development of this compound-based therapeutics for the treatment of various diseases, including cancer and infectious diseases.

Synthesis Methods

The synthesis of 4'-Chloroacetophenone 4-phenyl thiosemicarbazone involves the reaction of 4'-chloroacetophenone with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with phenylhydrazine to form the final compound. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.

Scientific Research Applications

4'-Chloroacetophenone 4-phenyl thiosemicarbazone has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial properties and has been used in studies investigating the effects of various compounds on bacterial growth. Additionally, this compound has been shown to have anticancer properties and has been used in studies investigating the potential use of thiosemicarbazone derivatives as cancer therapeutics.

properties

Molecular Formula

C15H14ClN3S

Molecular Weight

303.8 g/mol

IUPAC Name

1-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea

InChI

InChI=1S/C15H14ClN3S/c1-11(12-7-9-13(16)10-8-12)18-19-15(20)17-14-5-3-2-4-6-14/h2-10H,1H3,(H2,17,19,20)/b18-11-

InChI Key

APWYTJSHGGPJOA-WQRHYEAKSA-N

Isomeric SMILES

C/C(=N/NC(=S)NC1=CC=CC=C1)/C2=CC=C(C=C2)Cl

SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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